AG-1909

Drug Metabolism Enzyme Inhibition Structural Biology

Researchers requiring a validated metabolism-dependent CYP2C19 inhibitor face the risk of confounding results when using generic lansoprazole metabolites that lack the unique sulfone moiety and 5-hydroxyl substitution of AG-1909. - Guaranteed ≥98% purity enables direct use as an analytical reference standard for LC-MS/MS method validation. - Consistent lot-to-lot activity eliminates experimental variability in DDI panels and genotype-phenotype correlation studies. - Bulk quantities available with Certificate of Analysis, ensuring supply chain reliability for long-term projects.

Molecular Formula C16H14F3N3O4S
Molecular Weight 401.4 g/mol
CAS No. 131927-00-9
Cat. No. B605001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-1909
CAS131927-00-9
Synonyms5-Hydroxylansoprazole sulfone;  AG-1909;  AG 1909;  AG1909
Molecular FormulaC16H14F3N3O4S
Molecular Weight401.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H14F3N3O4S/c1-9-13(20-5-4-14(9)26-8-16(17,18)19)7-27(24,25)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)
InChIKeyFJCXMOYNXRDYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AG-1909 (CAS 131927-00-9) Technical Overview: Identity and Physicochemical Profile


AG-1909 (CAS 131927-00-9), chemically defined as 5-Hydroxylansoprazole sulfone, is a substituted benzimidazole derivative with the systematic IUPAC name 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazol-6-ol [1]. It is a validated chemical substance with a UNII identifier (T8FDZ9V6PR) and is recognized as a metabolite of the proton pump inhibitor (PPI) lansoprazole [2]. The compound is characterized as an in vitro metabolism-dependent inhibitor of the cytochrome P450 enzyme CYP2C19 , a key drug-metabolizing enzyme. This profile makes AG-1909 a critical tool compound for studies in drug metabolism and drug-drug interaction (DDI) prediction, distinct from its parent drug or other simple PPI analogs.

Why AG-1909 (CAS 131927-00-9) is Not Interchangeable with Simple Lansoprazole Analogs


Procurement of a 'lansoprazole metabolite' or 'CYP2C19 inhibitor' without specifying AG-1909 (5-Hydroxylansoprazole sulfone) introduces significant risk. This compound possesses a unique combination of structural features—specifically, the hydroxyl group on the benzimidazole ring and the oxidized sulfone moiety on the pyridine linker [1]. These modifications are not present in the parent drug lansoprazole (which is a sulfoxide) or in the simple 5-hydroxylansoprazole (AG1908) metabolite . This unique structure dictates its specific recognition by CYP enzymes and its distinct mode of inhibition (metabolism-dependent vs. direct-acting) compared to other PPIs like omeprazole or even lansoprazole itself [2]. Substituting with a different lansoprazole metabolite or a generic CYP2C19 inhibitor will not replicate the precise biochemical behavior or analytical properties of AG-1909, thus compromising the validity of experimental results in DDI studies and analytical method development.

AG-1909 (CAS 131927-00-9) Quantitative Differentiation Evidence Guide


Structural Basis for AG-1909's Unique CYP2C19 Metabolism-Dependent Inhibition Profile

AG-1909 is identified as an in vitro metabolism-dependent inhibitor (MDI) of CYP2C19 . This is a distinct mechanistic category from direct-acting inhibitors. While other PPIs like lansoprazole act as direct-acting CYP2C19 inhibitors (IC50 = 1.2 µM) and are not MDIs (IC50 shift < 1.5-fold), and omeprazole acts as both (IC50 shift 4.2-fold) [1], AG-1909's mechanism is defined by its requirement for NADPH-dependent metabolism to exert full inhibition. This behavior is intrinsically linked to its specific sulfone and hydroxyl structural features .

Drug Metabolism Enzyme Inhibition Structural Biology

Differentiation of AG-1909 (Sulfone) from AG1908 (5-Hydroxylansoprazole) by Molecular Weight and Formula

AG-1909 (5-Hydroxylansoprazole sulfone) is chemically distinct from its analog 5-Hydroxylansoprazole (AG1908). The key differentiating factor is the oxidation state of the sulfur atom. AG-1909 contains a sulfone group (-SO2-) contributing to a molecular weight of 401.4 g/mol and a molecular formula of C16H14F3N3O4S [1]. In contrast, 5-Hydroxylansoprazole (AG1908) has a molecular weight of 385.4 g/mol and the formula C16H14F3N3O3S, as it possesses a sulfinyl (-SO-) group . This mass difference of 16 Da is directly attributable to the additional oxygen atom in AG-1909.

Analytical Chemistry Metabolite Identification Quality Control

Quantitative Physicochemical Differentiation of AG-1909 from Lansoprazole Parent

AG-1909's calculated partition coefficient (XLogP3-AA = 2.6) [1] and additional hydrogen bond acceptors (9 total) [1] differentiate it from the parent drug lansoprazole, which has an XLogP3 of 2.9 and 5 hydrogen bond acceptors [2]. These computed descriptors arise from the introduction of the hydroxyl group and oxidation to the sulfone, which collectively alter the molecule's polarity and hydrogen bonding capacity.

Physicochemical Properties Drug Design Solubility Prediction

Targeted Application Scenarios for AG-1909 (CAS 131927-00-9) Based on Verified Differentiation


Investigating Metabolism-Dependent CYP2C19 Inhibition (MDI) in Drug-Drug Interaction (DDI) Studies

AG-1909 is the appropriate choice for in vitro DDI panels designed to assess the potential for metabolism-dependent inhibition (MDI) of CYP2C19 by a drug or its metabolites. As characterized, AG-1909 is a known MDI of this enzyme , and it can serve as a positive control or a test article to understand the structural and mechanistic basis of MDI. This is a specific research need that cannot be met by using the parent drug lansoprazole, which is a direct but not a metabolism-dependent inhibitor of CYP2C19 [1].

Development and Validation of Bioanalytical Methods (LC-MS/MS) for Lansoprazole Metabolite Profiling

In pharmacokinetic studies of lansoprazole, the accurate quantitation of its specific metabolites, including 5-Hydroxylansoprazole sulfone, is essential. AG-1909, with its defined molecular weight of 401.4 g/mol and specific structure [2], is the definitive analytical reference standard for developing and validating LC-MS/MS methods to measure this exact metabolite in plasma or urine. Using the structurally related 5-Hydroxylansoprazole (MW 385.4 g/mol) would lead to method inaccuracy and failure of assay validation .

Use as a Synthetic Intermediate or Starting Material for Novel Benzylsulfonyl Benzimidazole Derivatives

The sulfone moiety of AG-1909 provides a stable, oxidized sulfur center that can serve as a building block in medicinal chemistry. Researchers focused on developing novel benzimidazole-based inhibitors with improved metabolic stability or altered P450 inhibition profiles may procure AG-1909 as a key intermediate. Its specific sulfone group is a stable, non-reactive handle compared to the sulfoxide in lansoprazole, offering a different starting point for derivatization [3].

Correlating In Vitro CYP2C19 Genotype Data with Specific Metabolite Formation

Studies investigating the impact of CYP2C19 genetic polymorphisms on drug metabolism can utilize AG-1909 as a reference material. By quantifying the formation of AG-1909 from lansoprazole in microsomes or hepatocytes with different CYP2C19 genotypes, researchers can directly link enzyme activity to the production of this specific, high-information-content metabolite [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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